molecular formula C10H12N2O2S B5881021 1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE

Katalognummer: B5881021
Molekulargewicht: 224.28 g/mol
InChI-Schlüssel: FUCAETADMUDWMJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methanesulfonyl-5,6-dimethyl-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole core (a benzene ring fused with a diazole ring containing two nitrogen atoms at positions 1 and 3). The molecule is substituted with a methanesulfonyl (-SO₂CH₃) group at position 1 and methyl (-CH₃) groups at positions 5 and 6.

Eigenschaften

IUPAC Name

5,6-dimethyl-1-methylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-7-4-9-10(5-8(7)2)12(6-11-9)15(3,13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUCAETADMUDWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE typically involves the reaction of 5,6-dimethylbenzimidazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-METHANESULFONYL-5,6-DIMETHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

The following structurally related benzodiazole and benzimidazole derivatives (differing in substituents and functional groups) are analyzed for comparative purposes:

Structural and Functional Group Variations
Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Functional Groups
1-Methanesulfonyl-5,6-dimethyl-1H-1,3-benzodiazole (hypothetical) 1: Methanesulfonyl; 5,6: Methyl C₉H₁₁N₂O₂S* ~229.26* Sulfonyl, Methyl
1-Isopropyl-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (338423-01-1) 1: Isopropyl; 4: Nitro; 5,6: Methyl C₁₂H₁₅N₃O₂ 233.27 Nitro, Isopropyl, Methyl
1-(3-Methoxybenzyl)-5,6-dimethyl-4-nitro-1H-1,3-benzimidazole (338954-64-6) 1: 3-Methoxybenzyl; 4: Nitro; 5,6: Methyl C₁₇H₁₇N₃O₃ 311.34 Nitro, Methoxybenzyl, Methyl
N-{5,6-dimethyl-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-4-yl}methanesulfonamide (338954-71-5) 4: Methanesulfonamide; 1: 2-Methylbenzyl; 5,6: Methyl C₁₈H₂₁N₃O₂S 343.44 Sulfonamide, Methylbenzyl, Methyl
1-Benzyl-2-(6-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole (337920-59-9) 1: Benzyl; 2: 6-Chloro-3-pyridinyl; 5,6: Methyl C₂₁H₁₈ClN₃ 347.84 Chloropyridinyl, Benzyl, Methyl

*Estimated based on structural similarity.

Key Observations :

  • Substituent Position : The target compound’s methanesulfonyl group at position 1 contrasts with analogs bearing substituents at positions 2 or 4 (e.g., nitro or chloropyridinyl groups in ). Positional differences significantly alter electronic distribution and steric effects.
  • Methanesulfonyl vs. Sulfonamide: The sulfonyl group in the target compound lacks the amide linkage seen in , which may reduce hydrogen-bonding capacity but improve metabolic stability. Bulkier Substituents: Compounds with benzyl or methoxybenzyl groups () exhibit higher molecular weights (~311–347 g/mol) and densities (~1.22–1.26 g/cm³ ), suggesting lower volatility compared to the target compound.
Physical and Chemical Properties
Property 1-Methanesulfonyl-5,6-dimethyl-1H-1,3-benzodiazole (hypothetical) 1-Isopropyl-4-nitro analog 1-(3-Methoxybenzyl)-4-nitro analog Methanesulfonamide analog 1-Benzyl-2-chloropyridinyl analog
Density (g/cm³) ~1.3 (estimated) N/A 1.26 N/A 1.22
Boiling Point (°C) ~500 (estimated) N/A 528.2 N/A 561.8
pKa ~2.5–3.5 (estimated)* N/A 3.45 N/A 3.96
Molecular Weight ~229.26 233.27 311.34 343.44 347.84

*Predicted based on electron-withdrawing sulfonyl group.

Analysis :

  • Density and Boiling Point : Bulky substituents (e.g., benzyl, methoxybenzyl) correlate with higher boiling points (528–561°C ) due to increased van der Waals interactions. The target compound’s simpler structure likely results in a lower boiling point (~500°C).
  • Acidity : The methanesulfonyl group’s strong electron-withdrawing nature may render the target compound more acidic (pKa ~2.5–3.5) compared to nitro-substituted analogs (pKa ~3.45–3.96 ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.